8-Nitroquinolin-2(1H)-ona

Descripción general

Descripción

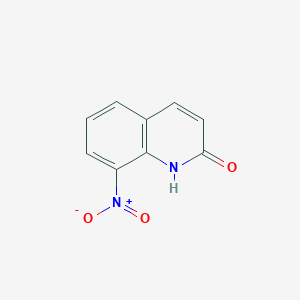

8-Nitroquinolin-2(1H)-one is a chemical compound with the molecular formula C9H6N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Aplicaciones Científicas De Investigación

8-Nitroquinolin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 8-Nitroquinolin-2(1H)-one is the Nitroreductase (NTR) enzyme . This enzyme plays a crucial role in the bioactivation of the compound, making it effective against certain kinetoplastid parasites .

Mode of Action

8-Nitroquinolin-2(1H)-one is a prodrug that requires activation by the NTR enzyme . Once activated, it can exert its antikinetoplastid effects . The exact interaction between the compound and its target, as well as the resulting changes, are currently under investigation .

Biochemical Pathways

The biochemical pathways affected by 8-Nitroquinolin-2(1H)-one are related to the life cycle of kinetoplastid parasites . The compound interferes with these pathways through its interaction with the NTR enzyme . The downstream effects of this interaction are still being studied .

Pharmacokinetics

These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 8-Nitroquinolin-2(1H)-one’s action are primarily its antikinetoplastid activity . This results in the inhibition of the growth and proliferation of kinetoplastid parasites .

Action Environment

The action, efficacy, and stability of 8-Nitroquinolin-2(1H)-one can be influenced by various environmental factors . These factors could include the presence of other compounds, the pH of the environment, and the presence of the target NTR enzyme .

Análisis Bioquímico

Biochemical Properties

8-Nitroquinolin-2(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 8-Nitroquinolin-2(1H)-one has been shown to interact with nitroreductase enzymes, which are responsible for the reduction of nitro groups to amines. This interaction is crucial for the bioactivation of the compound, leading to the formation of reactive intermediates that can exert biological effects . Additionally, 8-Nitroquinolin-2(1H)-one can bind to specific proteins, altering their conformation and activity, which may impact various cellular processes.

Cellular Effects

The effects of 8-Nitroquinolin-2(1H)-one on different cell types and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Nitroquinolin-2(1H)-one can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . These alterations can affect gene expression patterns, resulting in the upregulation or downregulation of specific genes. Moreover, 8-Nitroquinolin-2(1H)-one can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of 8-Nitroquinolin-2(1H)-one involves several key interactions at the molecular level. This compound can bind to biomolecules such as DNA, proteins, and enzymes, leading to various biological effects. For instance, 8-Nitroquinolin-2(1H)-one can intercalate into DNA, disrupting its structure and function . This interaction can inhibit DNA replication and transcription, leading to changes in gene expression. Additionally, 8-Nitroquinolin-2(1H)-one can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These molecular interactions contribute to the overall biological activity of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Nitroquinolin-2(1H)-one can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products may have different biological activities compared to the parent compound. Long-term studies have shown that 8-Nitroquinolin-2(1H)-one can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 8-Nitroquinolin-2(1H)-one in animal models vary with different dosages. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, 8-Nitroquinolin-2(1H)-one can induce toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the biological activity of the compound changes dramatically at specific dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

8-Nitroquinolin-2(1H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by nitroreductase enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic transformations can influence the overall biological activity of 8-Nitroquinolin-2(1H)-one, affecting its efficacy and toxicity. Additionally, the compound can impact metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of 8-Nitroquinolin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, 8-Nitroquinolin-2(1H)-one can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, depending on factors such as tissue permeability and blood flow.

Subcellular Localization

8-Nitroquinolin-2(1H)-one exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 8-Nitroquinolin-2(1H)-one may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and chromatin structure. Additionally, the compound can be directed to other organelles, such as mitochondria, where it can impact mitochondrial function and metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 8-position of the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of 8-Nitroquinolin-2(1H)-one follows a similar synthetic route but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Types of Reactions:

Oxidation: 8-Nitroquinolin-2(1H)-one can undergo oxidation reactions, often resulting in the formation of quinolin-2(1H)-one derivatives with additional oxygen-containing functional groups.

Reduction: The nitro group in 8-Nitroquinolin-2(1H)-one can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents like tin(II) chloride.

Substitution: This compound can participate in substitution reactions where the nitro group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Quinolin-2(1H)-one derivatives with additional oxygen-containing groups.

Reduction: 8-Aminoquinolin-2(1H)-one.

Substitution: Various substituted quinolin-2(1H)-one derivatives.

Comparación Con Compuestos Similares

8-Aminoquinolin-2(1H)-one: A reduction product of 8-Nitroquinolin-2(1H)-one with similar structural features but different chemical properties.

Quinolin-2(1H)-one: The parent compound without the nitro group, used as a reference in comparative studies.

Uniqueness: 8-Nitroquinolin-2(1H)-one is unique due to the presence of the nitro group at the 8-position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Propiedades

IUPAC Name |

8-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIFZNBFLQNYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323745 | |

| Record name | 8-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-12-3 | |

| Record name | 7461-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 8-Nitroquinolin-2(1H)-one derivatives interesting for antiparasitic drug development?

A1: These compounds exhibit activity against Leishmania and Trypanosoma species, the parasites responsible for leishmaniasis and trypanosomiasis respectively. [, , ] These neglected tropical diseases impact millions globally, highlighting the need for new therapeutic options.

Q2: Can you provide an example of how modifications to the 8-Nitroquinolin-2(1H)-one scaffold affect its activity?

A3: Introducing a bromine atom at position 6 yielded a derivative with potent activity against both T. brucei and T. cruzi. This compound (6-bromo-8-nitroquinolin-2(1H)-one) displayed nanomolar activity against T. brucei trypomastigotes and submicromolar activity against T. cruzi amastigotes. [] In another study, adding a para-carboxyphenyl group at position 3 resulted in selective activity against T. brucei, with micromolar potency. []

Q3: What are the implications of 8-Nitroquinolin-2(1H)-one derivatives being mutagenic in the Ames test but not genotoxic in the comet assay?

A5: While mutagenicity in the Ames test raises concerns, the lack of genotoxicity in the comet assay, which assesses DNA damage directly in cells, suggests a more nuanced situation. [] Further research is crucial to fully understand the mutagenic potential of these compounds and develop strategies to mitigate any potential risks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)

![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)

![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)